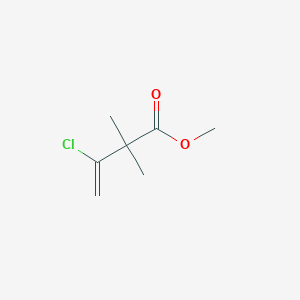

Methyl 3-chloro-2,2-dimethylbut-3-enoate

Description

BenchChem offers high-quality Methyl 3-chloro-2,2-dimethylbut-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-2,2-dimethylbut-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chloro-2,2-dimethylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c1-5(8)7(2,3)6(9)10-4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTCNDPOBGLZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=C)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654079 | |

| Record name | Methyl 3-chloro-2,2-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56663-74-2 | |

| Record name | Methyl 3-chloro-2,2-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-2,2-dimethylbut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-2,2-dimethylbut-3-enoate, bearing the CAS Number 56663-74-2, is a halogenated unsaturated ester. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs—a vinyl chloride and a methyl ester—suggest its potential as a versatile intermediate in organic synthesis. Vinyl chlorides are a valuable class of organohalides, known for their distinct reactivity and role as building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the compound, including its predicted properties, a plausible synthetic route, expected analytical data, and potential applications, drawing upon established principles of organic chemistry and data from analogous structures.

Compound Profile

Below is a table summarizing the key identifiers and predicted physicochemical properties of Methyl 3-chloro-2,2-dimethylbut-3-enoate.

| Property | Value |

| CAS Number | 56663-74-2 |

| Molecular Formula | C₇H₁₁ClO₂ |

| Molecular Weight | 162.61 g/mol |

| IUPAC Name | Methyl 3-chloro-2,2-dimethylbut-3-enoate |

| Canonical SMILES | CC(C)(C(=O)OC)C(=C)Cl |

| Physical State | Predicted to be a liquid at room temperature |

| Boiling Point | Estimated to be in the range of 150-180 °C |

| Solubility | Expected to be soluble in common organic solvents |

Proposed Synthesis

The conversion of the ketone functionality to a vinyl chloride can be achieved using a variety of reagents, with phosphorus pentachloride (PCl₅) being a classic and effective choice.[1][2][3]

Experimental Protocol: Synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Reaction Scheme:

A plausible synthetic workflow.

Materials:

-

Methyl 3,3-dimethyl-4-oxobutanoate

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3,3-dimethyl-4-oxobutanoate (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of phosphorus pentachloride (1.1 equivalents) in anhydrous dichloromethane via the dropping funnel. Control the addition rate to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated aqueous sodium bicarbonate solution. Caution: This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Methyl 3-chloro-2,2-dimethylbut-3-enoate.

Reactivity and Potential Applications

The reactivity of Methyl 3-chloro-2,2-dimethylbut-3-enoate is dictated by the vinyl chloride and ester functional groups. Vinyl chlorides are versatile intermediates in a variety of carbon-carbon bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[6] This reactivity allows for the introduction of a wide range of substituents at the chlorinated carbon, making this compound a potentially valuable building block in the synthesis of more complex molecules.

Potential synthetic utility.

Given the prevalence of substituted alkenes in bioactive molecules, Methyl 3-chloro-2,2-dimethylbut-3-enoate could serve as a key intermediate in the development of novel therapeutic agents and agrochemicals. The gem-dimethyl group adjacent to the ester functionality can impart steric hindrance, potentially influencing the regioselectivity of subsequent reactions and the conformational properties of the final products.

Predicted Analytical Profile

As no experimental spectroscopic data for Methyl 3-chloro-2,2-dimethylbut-3-enoate is readily available, the following is a prediction based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.3-5.8 | Singlet | 1H | =CH (cis to Cl) |

| ~5.1-5.5 | Singlet | 1H | =CH (trans to Cl) |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~1.3 | Singlet | 6H | -C(CH₃)₂ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Ester carbonyl) |

| ~140 | =CCl |

| ~115 | =CH₂ |

| ~52 | -OCH₃ |

| ~45 | -C(CH₃)₂ |

| ~25 | -C(CH₃)₂ |

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162, with a characteristic M+2 isotope peak at m/z 164 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. Common fragmentation patterns would likely include the loss of a methoxy group (-OCH₃, m/z 31) and a carbomethoxy group (-COOCH₃, m/z 59).

Safety and Handling

While a specific safety data sheet (SDS) for Methyl 3-chloro-2,2-dimethylbut-3-enoate is not available, the safety precautions should be based on those for similar chlorinated organic compounds and unsaturated esters.

-

General Handling: Use only under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Fire Safety: The compound is likely flammable. Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[1]

Conclusion

Methyl 3-chloro-2,2-dimethylbut-3-enoate, while not extensively studied, represents a potentially valuable and versatile building block for organic synthesis. Its synthesis can be plausibly achieved from readily available starting materials using established methodologies for the conversion of ketones to vinyl chlorides. The presence of the reactive vinyl chloride moiety opens up numerous possibilities for further functionalization through cross-coupling reactions, making it an attractive intermediate for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. The predictive analytical data provided in this guide should aid in its identification and characterization. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

-

Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1-63. [Link]

-

Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PMC, 12766174. [Link]

-

Movassaghi, M., & Hunt, D. K. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8885–8891. [Link]

-

Movassaghi, M., & Hunt, D. K. (2015). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. Request PDF. [Link]

-

Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

-

Abarbri, M., & Thibonnet, J. (2014). Various Entries to Vinyl Chloride Derivatives and Their Applications in Total Synthesis of Natural Products. Request PDF. [Link]

Sources

- 1. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]

- 2. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-chloro-2,2-dimethylbut-3-enoate

Introduction: A Sterically Hindered Vinyl Chloride with Synthetic Potential

Methyl 3-chloro-2,2-dimethylbut-3-enoate (CAS No. 56663-74-2) is a fascinating, albeit sparsely documented, halogenated unsaturated ester. Its structure is characterized by a vinyl chloride moiety directly attached to a quaternary carbon center, which also bears a methyl ester functional group. This unique arrangement of a sterically encumbered α-carbon, a reactive vinyl halide, and an ester group makes it a potentially valuable, multifunctional building block for advanced organic synthesis.

The gem-dimethyl substitution provides significant steric shielding, which dictates the reactivity of both the adjacent ester and the double bond. Furthermore, the vinyl chloride group, while less reactive than its bromide or iodide counterparts, serves as a handle for carbon-carbon bond formation through modern cross-coupling methodologies. This guide aims to provide a comprehensive technical overview of this compound, drawing upon established principles of organic chemistry and data from analogous structures to elucidate its properties, synthesis, and potential reactivity. This document is intended for researchers and professionals in drug development and materials science who are interested in leveraging complex, multifunctional synthons.

Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 56663-74-2 | Vendor Data |

| Molecular Formula | C₇H₁₁ClO₂ | Calculated |

| Molecular Weight | 162.61 g/mol | Calculated |

| IUPAC Name | Methyl 3-chloro-2,2-dimethylbut-3-enoate | IUPAC |

| Parent Acid | 3-Chloro-2,2-dimethylbut-3-enoic acid | Inferred[1] |

| Appearance | Colorless liquid (Predicted) | Inferred |

| Boiling Point | ~180-200 °C (Predicted) | Inferred |

| Density | ~1.05-1.15 g/cm³ (Predicted) | Inferred |

Proposed Synthetic Pathways

A direct, documented synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate is not prominently featured in the literature. However, a plausible synthetic route can be devised based on known transformations, likely proceeding through its parent carboxylic acid, 3-chloro-2,2-dimethylbut-3-enoic acid.

A potential three-step synthesis is outlined below:

-

Synthesis of the α,α-Dimethylated Precursor: The synthesis could commence with the creation of the sterically hindered 2,2-dimethyl-3-butenoic acid. This can be achieved through various methods, such as the allylation of the enolate derived from isobutyric acid derivatives.[2][3][4]

-

Chlorination of the Unsaturated Acid: The subsequent introduction of the chlorine atom at the 3-position is the critical step. A possible approach involves an addition-elimination sequence. For instance, the reaction of the unsaturated acid with a chlorine source in the presence of a base could yield the desired vinyl chloride. Alternatively, methods for the halogenation of α,β-unsaturated carbonyl compounds using reagents like OXONE® in conjunction with hydrochloric acid could be adapted.[5]

-

Fischer Esterification: The final step would be the esterification of the sterically hindered 3-chloro-2,2-dimethylbut-3-enoic acid with methanol. Due to the steric hindrance at the α-carbon, this reaction may require forcing conditions, such as refluxing in a large excess of methanol with a strong acid catalyst like sulfuric acid (H₂SO₄) or using alternative esterification methods like the Yamaguchi esterification.[6][7][8]

Sources

- 1. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl) [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ester synthesis by esterification [organic-chemistry.org]

- 8. athabascau.ca [athabascau.ca]

"Methyl 3-chloro-2,2-dimethylbut-3-enoate" molecular weight

An In-Depth Technical Guide to the Molecular Weight of Methyl 3-chloro-2,2-dimethylbut-3-enoate

For professionals in the fields of chemical research and pharmaceutical development, a precise understanding of a compound's physicochemical properties is fundamental. Among these, molecular weight stands as a cornerstone parameter, influencing everything from reaction stoichiometry and analytical characterization to bioavailability and dosage calculations. This guide provides a detailed analysis and procedural breakdown for determining the molecular weight of Methyl 3-chloro-2,2-dimethylbut-3-enoate, a compound of interest in synthetic organic chemistry.

Molecular Composition and Formula

The first step in determining the molecular weight of any compound is to establish its precise molecular formula. Methyl 3-chloro-2,2-dimethylbut-3-enoate is a substituted ester. Its structure is derived from the corresponding ethyl ester, Ethyl 3-chloro-2,2-dimethylbut-3-enoate, which has a known molecular formula of C₈H₁₃ClO₂[1].

The distinction between the two lies in the ester alkyl group: an ethyl group (-CH₂CH₃) versus a methyl group (-CH₃). By substituting the ethyl group with a methyl group, we remove one carbon atom and two hydrogen atoms. This systematic deduction leads to the molecular formula for Methyl 3-chloro-2,2-dimethylbut-3-enoate:

C₇H₁₁ClO₂

This formula indicates that a single molecule of the compound is composed of:

-

7 Carbon (C) atoms

-

11 Hydrogen (H) atoms

-

1 Chlorine (Cl) atom

-

2 Oxygen (O) atoms

The Principle of Molecular Weight Calculation

The molecular weight (or more accurately, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes. For consistency and accuracy in scientific research, these values are standardized by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is a self-validating process grounded in the law of conservation of mass. By using standardized atomic weights, researchers can ensure reproducibility and comparability of data across different experiments and laboratories.

Experimental Protocol: Calculation of Molecular Weight

This section details the step-by-step methodology for calculating the molecular weight of C₇H₁₁ClO₂.

Step 1: Identify Standard Atomic Weights The first action is to obtain the standard atomic weight for each element from an authoritative source, such as the IUPAC Periodic Table.

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Chlorine (Cl): ~35.453 amu

-

Oxygen (O): ~15.999 amu

Step 2: Tally the Atoms From the molecular formula (C₇H₁₁ClO₂), count the number of atoms for each element.

-

C: 7

-

H: 11

-

Cl: 1

-

O: 2

Step 3: Calculate Total Mass for Each Element Multiply the atomic weight of each element by the number of atoms of that element in the molecule.

-

Mass from C: 7 * 12.011 amu

-

Mass from H: 11 * 1.008 amu

-

Mass from Cl: 1 * 35.453 amu

-

Mass from O: 2 * 15.999 amu

Step 4: Sum the Elemental Masses The final molecular weight is the sum of the total masses calculated in the previous step. This provides the average mass of a single molecule in atomic mass units (amu), which is numerically equivalent to the molar mass in grams per mole ( g/mol ).

Data Presentation and Results

The quantitative data derived from the calculation protocol is summarized below for clarity and ease of comparison.

| Element | Symbol | Atomic Weight (amu) | Atom Count | Total Mass Contribution (amu) |

| Carbon | C | 12.011[2] | 7 | 84.077 |

| Hydrogen | H | 1.008[3] | 11 | 11.088 |

| Chlorine | Cl | 35.453[4][5] | 1 | 35.453 |

| Oxygen | O | 15.999[6] | 2 | 31.998 |

| Total | 162.616 |

The calculated molecular weight of Methyl 3-chloro-2,2-dimethylbut-3-enoate is 162.616 g/mol .

Workflow Visualization

The logical flow of the molecular weight determination process can be represented graphically. This ensures the methodology is clear, transparent, and easily reproducible.

Caption: Workflow for calculating molecular weight.

Conclusion

The molecular weight of Methyl 3-chloro-2,2-dimethylbut-3-enoate has been systematically determined to be 162.616 g/mol . This value is a critical piece of data for any researcher working with this compound, enabling accurate measurements for synthesis, purification, and analysis. The methodology outlined in this guide, which relies on the compound's molecular formula and standardized atomic weights, represents a foundational and universally applicable protocol in chemical sciences.

References

- Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025). Google.

- What is the

- Buy Ethyl 3-chloro-2,2-dimethylbut-3-eno

- Chlorine Facts - Chlorine The Element of Surprise. American Chemistry Council.

- Understanding the Atomic Mass of Chlorine: A Deep Dive. (2025).

- Oxygen Atom Weight Definition - AP Chemistry Key Term. Fiveable.

Sources

- 1. Buy Ethyl 3-chloro-2,2-dimethylbut-3-enoate [smolecule.com]

- 2. Methyl 3-chlorobut-2-enoate | C5H7ClO2 | CID 71380946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl (Z)-3-chloro-2-butenoate | C5H7ClO2 | CID 12456253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2-methylbut-3-enoic acid | C5H7ClO2 | CID 91155742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-chloro-2-hydroxy-3-methylbutanoate | C6H11ClO3 | CID 85929377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-(3-chloro-2-methylphenyl)but-2-enoate | C12H13ClO2 | CID 68233411 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: A Robust Two-Step Synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate from Pivaloyl Chloride via a Quasi-Favorskii Rearrangement

Abstract

This technical guide details a robust and scientifically grounded two-step synthetic pathway for producing Methyl 3-chloro-2,2-dimethylbut-3-enoate, a functionalized vinyl chloride with potential applications as a synthetic building block. The synthesis commences with the readily available starting material, pivaloyl chloride. The core of this strategy circumvents the challenges of direct conversion by first synthesizing the key intermediate, 1,1-dichloro-3,3-dimethyl-2-butanone. This intermediate, which lacks enolizable α-protons, is subsequently subjected to a mechanistically distinct quasi-Favorskii rearrangement using sodium methoxide to yield the target α-chloro-α,β-unsaturated ester. This guide provides in-depth mechanistic rationale, detailed experimental protocols, and practical insights for researchers in organic synthesis and drug development.

Introduction & Strategic Rationale

α-Chloro-α,β-unsaturated esters are valuable intermediates in organic chemistry, serving as versatile precursors for the synthesis of complex molecular architectures due to the dual reactivity of the carbon-carbon double bond and the carbon-chlorine bond. The target molecule, Methyl 3-chloro-2,2-dimethylbut-3-enoate, presents a unique synthetic challenge due to its specific substitution pattern. A direct, single-step conversion from pivaloyl chloride is not mechanistically straightforward.

Therefore, a more strategic, multi-step approach is required. The pathway outlined herein was designed based on established, reliable transformations. The key strategic decision is the creation of an α,α-dichloroketone intermediate (1,1-dichloro-3,3-dimethyl-2-butanone).[1][2][3] This intermediate is perfectly primed for the pivotal rearrangement step. Because it lacks α-hydrogens, it cannot undergo a standard Favorskii rearrangement. Instead, it proceeds via a different mechanism known as the quasi-Favorskii rearrangement, which ultimately furnishes the desired carbon skeleton.[4][5][6]

Overall Synthetic Scheme

The two-step synthesis transforms pivaloyl chloride into the target ester via a dichloroketone intermediate.

Caption: Overall two-step synthetic pathway.

Part I: Synthesis of 1,1-dichloro-3,3-dimethyl-2-butanone

Principle & Rationale

This initial step involves the nucleophilic acyl substitution of pivaloyl chloride. The nucleophile, dichloromethyllithium (LiCHCl₂), is a potent but unstable organolithium reagent that must be generated in situ at low temperatures. It is typically formed by the deprotonation of dichloromethane (CH₂Cl₂) with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The steric hindrance of the pivaloyl chloride's tert-butyl group moderates its reactivity but does not prevent the attack by the small organolithium reagent.[7] Maintaining a temperature of -78 °C is critical to prevent the decomposition of the dichloromethyllithium reagent and minimize side reactions.

Detailed Experimental Protocol: 1,1-dichloro-3,3-dimethyl-2-butanone

-

Inert Atmosphere: A three-necked, oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flushed with dry nitrogen.

-

Reagent Preparation: In the flask, add dry tetrahydrofuran (THF, 200 mL) and diisopropylamine (15.4 mL, 110 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

LDA Formation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 44 mL, 110 mmol) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C to form LDA.

-

Dichloromethyllithium Generation: To the LDA solution, add dichloromethane (7.1 mL, 110 mmol) dropwise. A white precipitate may form. Stir the resulting suspension for an additional 1 hour at -78 °C.

-

Acylation: Add pivaloyl chloride (12.3 mL, 100 mmol) dropwise to the suspension.[8][9] The reaction mixture is allowed to stir at -78 °C for 3 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution (100 mL) while the flask is still in the cold bath.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product, 1,1-dichloro-3,3-dimethyl-2-butanone, can be purified by vacuum distillation.

Part II: Synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Principle & Rationale: The Quasi-Favorskii Rearrangement

The Favorskii rearrangement is a base-induced reaction of α-halo ketones that yields carboxylic acid derivatives.[4][10] The classical mechanism proceeds through a cyclopropanone intermediate formed from an enolate.[11][12] However, the intermediate 1,1-dichloro-3,3-dimethyl-2-butanone has no α-protons and thus cannot form an enolate.

In this case, the reaction proceeds via the quasi-Favorskii rearrangement mechanism.[5][6][13]

-

Nucleophilic Attack: The methoxide ion (CH₃O⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dichloroketone to form a tetrahedral intermediate.

-

Concerted Rearrangement: This intermediate does not form a cyclopropanone. Instead, it collapses in a concerted step: the tert-butyl group migrates from C3 to the carbonyl carbon (C2), and simultaneously, a chloride ion is ejected from C1.

-

Product Formation: This rearrangement results in the formation of the final product, Methyl 3-chloro-2,2-dimethylbut-3-enoate. The use of an alkoxide base like sodium methoxide directly yields the ester product.[4][10]

Caption: Mechanism of the Quasi-Favorskii Rearrangement.

Detailed Experimental Protocol: Methyl 3-chloro-2,2-dimethylbut-3-enoate

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add anhydrous methanol (100 mL).

-

Base Preparation: Carefully add sodium metal (2.53 g, 110 mmol) in small portions to the methanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium methoxide.

-

Addition of Ketone: To the resulting sodium methoxide solution, add 1,1-dichloro-3,3-dimethyl-2-butanone (16.9 g, 100 mmol) dissolved in a small amount of anhydrous methanol.

-

Heating: Heat the reaction mixture to reflux (approx. 55-65 °C) for 4-6 hours.[5] The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling & Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride until the solution is neutral.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by fractional distillation under reduced pressure.

Workflow & Data Presentation

Overall Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Table of Physicochemical Data

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | Colorless liquid | 3282-30-2[14] |

| 1,1-dichloro-3,3-dimethyl-2-butanone | C₆H₁₀Cl₂O | 169.05 | Colorless to yellow liquid/solid | 22591-21-5[1][3] |

| Methyl 3-chloro-2,2-dimethylbut-3-enoate | C₇H₁₁ClO₂ | 162.61 | Colorless liquid | N/A |

Field Insights: Troubleshooting & Process Optimization

-

Moisture Sensitivity: Both steps of the synthesis involve reagents that are highly sensitive to moisture (n-BuLi, LDA, sodium metal). All glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (Nitrogen or Argon) to ensure high yields.

-

Temperature Control: Strict adherence to -78 °C in Part I is crucial. Higher temperatures can lead to the rapid decomposition of dichloromethyllithium, resulting in low yields of the intermediate.

-

Purity of Intermediate: The purity of the 1,1-dichloro-3,3-dimethyl-2-butanone intermediate is important for the success of the rearrangement. Purification by vacuum distillation is highly recommended to remove any unreacted starting materials or side products.

-

Rearrangement Conditions: The reflux time in Part II may need to be optimized. Monitoring the reaction's progress by GC or TLC is the most reliable way to determine the point of completion and avoid the formation of degradation products from prolonged heating.

Safety Protocols

-

Pivaloyl Chloride: Corrosive and flammable. Reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe techniques.

-

LDA & Dichloromethyllithium: Highly basic and reactive. Quenching must be done slowly and at low temperatures to control the exothermic reaction.

-

Sodium Metal: Reacts violently with water and alcohols to produce flammable hydrogen gas. Must be handled with care, ensuring no contact with moisture.

Conclusion

The synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate from pivaloyl chloride is effectively achieved through a well-designed two-step sequence. This process, which leverages the formation of a key α,α-dichloroketone intermediate followed by a predictable quasi-Favorskii rearrangement, represents an elegant solution to a non-trivial synthetic problem. The detailed protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to successfully implement this transformation in a laboratory setting.

References

-

Wikipedia. Favorskii rearrangement. Available from: [Link]

-

chemeurope.com. Favorskii rearrangement. Available from: [Link]

-

YouTube. Favorskii Rearrangement. (2020). Available from: [Link]

-

Scribd. Favorskii Rearrangement | PDF | Chemistry | Organic Compounds. Available from: [Link]

-

NROChemistry. Favorskii Rearrangement. Available from: [Link]

-

Organic Chemistry Tutor. Favorskii Rearrangement. Available from: [Link]

-

YouTube. What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry. (2022). Available from: [Link]

-

YouTube. Favorskii vs SN2 - The Critical Difference. (2026). Available from: [Link]

-

PubChem. Methyl (Z)-3-chloro-2-butenoate. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. N,N-Dibenzyl-O-pivaloylhydroxylamine. Available from: [Link]

-

Organic Syntheses. O-Pivaloyl-N-Boc-hydroxylamine. Available from: [Link]

-

ResearchGate. Reagent and conditions: a) Pivaloyl chloride, Et3N, n‐BuLi, THF.... Available from: [Link]

-

Wikipedia. Pivaloyl chloride. Available from: [Link]

-

PubChem. 1,1-Dichloro-3,3-dimethyl-2-butanone. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 22591-21-5: 1,1-Dichloro-3,3-dimethyl-2-butanone [cymitquimica.com]

- 3. 1,1-Dichloro-3,3-dimethyl-2-butanone | C6H10Cl2O | CID 31432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Favorskii_rearrangement [chemeurope.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

- 14. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Electrophilicity of the Vinylic Chloride in Methyl 3-chloro-2,2-dimethylbut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-2,2-dimethylbut-3-enoate presents a fascinating case study in chemical reactivity, where the typically inert vinylic chloride is activated towards nucleophilic attack. This guide dissects the intricate balance of electronic and steric factors governing the electrophilicity of this molecule. We will explore the foundational principles of vinylic halide reactivity, analyze the specific structural features that modulate the electrophilic character of the target compound, propose viable reaction mechanisms, and provide field-proven experimental protocols. This document serves as a comprehensive resource for chemists aiming to leverage this and similar activated systems in complex organic synthesis, particularly within the realms of pharmaceutical and materials science.

The Challenge of Vinylic Halide Reactivity: A Primer

Vinylic halides, where a halogen atom is directly attached to an sp²-hybridized carbon of an alkene, are notoriously unreactive towards traditional nucleophilic substitution reactions (both SN1 and SN2).[1] This inherent inertness stems from several key factors:

-

Hybridization and Bond Strength: The sp² hybridized carbon is more electronegative than its sp³ counterpart. This increased s-character results in a shorter, stronger carbon-halogen bond that is more difficult to cleave.

-

Resonance Stabilization: Lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the double bond. This resonance imparts a partial double-bond character to the C-Cl bond, further increasing its strength and resistance to cleavage.[1][2]

-

Steric Hindrance: The planar geometry and electron cloud of the double bond effectively shield the carbon atom from the backside attack required for an SN2 mechanism.[1]

-

Vinylic Cation Instability: The SN1 pathway is energetically unfavorable as it would necessitate the formation of a highly unstable and high-energy linear vinylic carbocation.

For a vinylic halide to become a viable electrophile, its electronic landscape must be significantly altered, typically through the strategic placement of electron-withdrawing groups.

Structural Dissection of Methyl 3-chloro-2,2-dimethylbut-3-enoate

The reactivity of Methyl 3-chloro-2,2-dimethylbut-3-enoate is a direct consequence of the interplay between its constituent parts. A detailed analysis of its structure reveals a classic push-pull scenario of electronic activation versus steric hindrance.

-

The Vinylic Chloride Moiety (C3): This is the primary reaction center. In isolation, it would be unreactive.

-

The Methyl Ester Group (-COOCH₃): Positioned in conjugation with the double bond, this group is strongly electron-withdrawing. Through both inductive and resonance effects, it pulls electron density away from the C=C bond.[3]

-

The Gem-dimethyl Group (C2): Located alpha to the ester, these two methyl groups introduce significant steric bulk in the immediate vicinity of the reactive double bond.

The critical feature is the conjugation of the electron-withdrawing ester group with the double bond. This creates a polarized α,β-unsaturated system, rendering the β-carbon (C3, attached to the chlorine) highly electron-deficient and thus electrophilic.[4][5] This electronic activation is the dominant factor that enables this molecule to overcome the typical inertness of a vinylic chloride.

The Governing Reaction Mechanism: Nucleophilic Vinylic Substitution via Addition-Elimination

Given the electronic activation provided by the ester group, the most plausible pathway for nucleophilic substitution is a two-step addition-elimination mechanism.[6] This mechanism circumvents the issues associated with direct SN2 or SN1 pathways.

Step 1: Nucleophilic Addition (Michael-type Attack) A nucleophile (Nu⁻) attacks the electron-deficient β-carbon (C3). The π-bond of the alkene breaks, and the electrons move to the α-carbon, forming a resonance-stabilized enolate intermediate. This initial step is a classic example of a conjugate or Michael addition.[7]

Step 2: Elimination of the Leaving Group The resonance-stabilized enolate intermediate is transient. The electron pair on the α-carbon reforms the C=C double bond, and in the process, the chloride ion is expelled as a leaving group, resulting in the substituted product.

The overall transformation is a substitution, but its mechanism is fundamentally different from the single-step displacement (SN2) or ionization-capture (SN1) pathways seen in alkyl halides.

Caption: Workflow of the Addition-Elimination mechanism.

The Role of Steric Hindrance: The Gem-dimethyl Effect

While the electronics strongly favor reaction, the kinetics are significantly modulated by the steric environment. The gem-dimethyl group at the C2 position creates a sterically congested environment around the double bond.[8][9]

This has two primary consequences:

-

Shielding the Electrophilic Site: The bulky methyl groups can physically block the trajectory of an incoming nucleophile, particularly if the nucleophile itself is large. This can decrease the reaction rate compared to a less substituted analogue.

-

Influencing Conformational Preference: The steric strain introduced by the gem-dimethyl group can influence the preferred conformation of the molecule. While the Thorpe-Ingold effect is most noted for accelerating intramolecular cyclization reactions by compressing bond angles, the underlying steric compression is still at play here, potentially raising the ground state energy of the reactant and affecting the transition state energy.[10][11]

The practical outcome is a selective reactivity profile. Small to moderately sized nucleophiles (e.g., methoxide, cyanide, thiophenoxide) are likely to react effectively, whereas very bulky nucleophiles (e.g., tert-butoxide) may react slowly or favor alternative pathways like elimination, if possible.

Experimental Protocol: A Self-Validating System for Nucleophilic Vinylic Substitution

This protocol provides a robust starting point for exploring the reactivity of Methyl 3-chloro-2,2-dimethylbut-3-enoate. The causality behind each choice is explained to ensure trustworthiness and adaptability.

Objective: To synthesize Methyl 2,2-dimethyl-3-(phenylthio)but-3-enoate via nucleophilic substitution with sodium thiophenoxide.

Methodology:

-

System Preparation (Trustworthiness Pillar): All glassware must be oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). This is critical because enolate intermediates are basic and can be quenched by protic contaminants like water, halting the reaction.

-

Reagent Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve Methyl 3-chloro-2,2-dimethylbut-3-enoate (1.0 eq) in 20 mL of anhydrous acetonitrile.

-

Rationale: Acetonitrile is a polar aprotic solvent. It effectively dissolves the reactants but does not hydrogen-bond with the nucleophile, thereby preserving its reactivity, unlike protic solvents which can form a deactivating solvation shell.[12]

-

-

Nucleophile Addition: Add sodium thiophenoxide (1.1 eq) to the stirring solution.

-

Rationale: Thiophenoxide is a soft, highly effective nucleophile for conjugate additions. A slight excess (1.1 eq) ensures the complete consumption of the limiting electrophile.

-

-

Reaction Execution:

-

Heat the reaction mixture to 60 °C using an oil bath.

-

Rationale: Moderate heating provides the necessary activation energy to overcome the steric hindrance from the gem-dimethyl groups without promoting significant decomposition or side reactions.[12]

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, using a 9:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot will indicate reaction completion.

-

Work-up and Purification:

-

Cool the reaction to room temperature and pour it into 50 mL of saturated aqueous ammonium chloride solution.

-

Rationale: The aqueous quench neutralizes any remaining reactive species.

-

Extract the aqueous layer three times with 25 mL portions of ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography to yield the pure product.

-

Data Presentation: Expected Outcomes for Various Nucleophiles

| Nucleophile (Nu⁻) | Solvent | Temperature (°C) | Expected Major Product | Anticipated Yield | Rationale / Notes |

| Sodium Thiophenoxide | Acetonitrile | 60 | Methyl 2,2-dimethyl-3-(phenylthio)but-3-enoate | Good to Excellent | Soft nucleophile, ideal for conjugate addition. |

| Sodium Methoxide | Methanol | Reflux | Methyl 3-methoxy-2,2-dimethylbut-3-enoate | Moderate to Good | Strong nucleophile; protic solvent may slightly reduce rate. |

| Sodium Cyanide | DMSO | 80 | Methyl 3-cyano-2,2-dimethylbut-3-enoate | Moderate | Potent nucleophile; requires higher temp to overcome steric barrier. |

| Lithium Di-tert-butylcuprate | THF | -78 to 0 | Methyl 2,2,5,5-tetramethylhex-3-enoate | Good | Gilman reagents are excellent for conjugate addition. |

| Potassium tert-butoxide | t-BuOH | 80 | Elimination/Decomposition | Low to None | Bulky, strong base likely to be sterically inhibited from substitution. |

Applications in Synthesis and Drug Discovery

Methyl 3-chloro-2,2-dimethylbut-3-enoate is not merely a chemical curiosity but a valuable synthetic intermediate. Its utility lies in its ability to act as a linchpin, connecting different molecular fragments through the formation of a new carbon-nucleophile bond at a stereodefined vinylic position.

-

Access to Highly Functionalized Scaffolds: By varying the nucleophile, a diverse library of α,β-unsaturated esters can be generated. These products are rich in functionality and can serve as precursors for more complex targets.

-

Pharmaceutical Building Blocks: The inclusion of a vinylic chloride moiety in a molecule can be a strategic step in a drug synthesis campaign, allowing for late-stage functionalization via cross-coupling reactions or nucleophilic substitution.[7]

-

Monomers for Advanced Materials: The substituted enoate products, containing a reactive double bond, can potentially be used as monomers in polymerization reactions to create novel polymers with tailored properties.

Conclusion

The electrophilicity of the vinylic chloride in Methyl 3-chloro-2,2-dimethylbut-3-enoate is a finely tuned property, dictated by a compelling interplay of activating and deactivating forces. The powerful electron-withdrawing effect of the conjugated ester group activates the β-carbon, making it susceptible to nucleophilic attack via an addition-elimination pathway. This activation, however, is tempered by the significant steric hindrance imposed by the adjacent gem-dimethyl group, which dictates the size and type of nucleophile that can react efficiently. For the practicing chemist, understanding this balance is paramount to successfully harnessing the synthetic potential of this and structurally related molecules, paving the way for the efficient construction of complex molecular architectures.

References

-

Arkivoc. (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Retrieved from [Link]

-

Mathew, J. (n.d.). Synthesis and reactions of .alpha.-chloro-.beta.,.gamma.-unsaturated esters. 1. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Thorpe–Ingold effect. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

-

ResearchGate. (2023, June). The gem-Dimethyl Effect Revisited. Retrieved from [Link]

-

Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Retrieved from [Link]

-

YouTube. (2021, June 13). Why Vinyl chloride and Aryl halide low reactive as compared to Alkyl halides, For Class +1,+2, NEET,. Retrieved from [Link]

-

Feng, X., et al. (2011). Catalytic Asymmetric Chloroamination Reaction of α,β-Unsaturated γ-Keto Esters and Chalcones. Journal of the American Chemical Society, 133(14), 5212–5215. Retrieved from [Link]

-

Sathee Forum. (n.d.). Why is vinyl chloride (CH₂=CH–Cl) less reactive towards nucleophilic substitution than ethyl chloride (CH₃–CH₂–Cl) ?. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 9). Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, December 28). 23: Alpha Substitutions and Condensations of Carbonyl Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. Why is vinyl chloride (CH₂=CH–Cl) less reactive towards nucleophilic substitution than ethyl chloride (CH₃–CH₂–Cl) ? | Sathee Forum [forum.prutor.ai]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 11. books.lucp.net [books.lucp.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

"Methyl 3-chloro-2,2-dimethylbut-3-enoate" reactivity with nucleophiles

An In-depth Technical Guide: Reactivity of Methyl 3-chloro-2,2-dimethylbut-3-enoate with Nucleophiles

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Foreword: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the demand for molecular building blocks that offer both complexity and controlled reactivity is paramount. Methyl 3-chloro-2,2-dimethylbut-3-enoate emerges as a uniquely versatile substrate. Its architecture, featuring a sterically encumbered α-quaternary center adjacent to a reactive α,β-unsaturated ester and a vinyl chloride, presents a fascinating case study in chemoselectivity. This guide moves beyond a simple recitation of reactions; it aims to provide a deep, mechanistic understanding of how this compound interacts with nucleophiles, empowering chemists to strategically leverage its properties for the synthesis of complex targets, including novel pharmaceutical agents.

Core Structural Analysis & Electronic Profile

The reactivity of Methyl 3-chloro-2,2-dimethylbut-3-enoate is not governed by a single functional group, but by the synergistic interplay of its components. Understanding these individual contributions is key to predicting its behavior.

-

The α,β-Unsaturated System: The ester group acts as a powerful electron-withdrawing group, polarizing the π-system through resonance. This polarization creates two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the alkene (C4).[1][2] This makes the molecule a classic "Michael Acceptor."[3][4][5]

-

The Vinyl Chloride: The chlorine atom serves a dual role. Inductively, it withdraws electron density, further enhancing the electrophilicity of the β-carbon. More importantly, it is a competent leaving group on an sp²-hybridized carbon, opening the door for nucleophilic vinylic substitution (SNV) reactions.[6]

-

The Gem-Dimethyl Group: Positioned at the α-carbon, these two methyl groups create significant steric hindrance. This bulkiness physically shields the carbonyl carbon and the α-carbon, disfavoring direct attack at these positions and influencing the conformational preferences of the molecule.

The convergence of these features establishes a fundamental dichotomy in reactivity: will a nucleophile engage in a 1,4-conjugate addition (Michael reaction), or will it effect a direct substitution of the vinyl chloride? The answer lies in the nature of the nucleophile and the precise control of reaction conditions.

Diagram 1: Key Reactive Sites and Influences

Caption: Electronic and steric factors governing reactivity.

Synthesis: Accessing the Building Block

A reliable and scalable synthesis of the title compound is crucial for its application. A common method involves the direct conversion of a β-keto ester into a vinyl chloride using a potent chlorinating agent like phosphorus pentachloride (PCl₅).[7][8] This transformation is robust and proceeds in high yield.

Experimental Protocol: Synthesis from Methyl 2,2-dimethyl-3-oxobutanoate[9]

-

Reactor Setup: A 2L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The condenser outlet is connected to a gas scrubber containing a sodium hydroxide solution to neutralize the evolving HCl gas.

-

Initial Charge: The flask is charged with phosphorus pentachloride (PCl₅, 270 g, 1.3 mol) and anhydrous dichloromethane (CH₂Cl₂, 1000 mL). The resulting suspension is cooled to 0 °C in an ice-water bath.

-

Causality Note: Anhydrous conditions are critical to prevent the violent quenching of PCl₅. Dichloromethane is chosen as an inert solvent that allows for a wide temperature range.

-

-

Substrate Addition: Methyl 2,2-dimethyl-3-oxobutanoate (85 g, 0.59 mol) is added dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature remains below 10 °C. Following this, ~30 drops of anhydrous DMF are added as a catalyst.

-

Reaction Drive: The ice bath is removed, and the mixture is heated to reflux (approx. 40 °C). The reaction is maintained at reflux overnight, or until GC/TLC analysis indicates complete consumption of the starting material.

-

Quenching & Work-up: The reaction mixture is cooled back to 0 °C and poured slowly and cautiously onto a large volume of crushed ice with vigorous stirring.

-

Trustworthiness Note: This quenching step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with extreme care.

-

-

Purification: The organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford Methyl 3-chloro-2,2-dimethylbut-3-enoate as a clear liquid.

The Dueling Mechanisms: Michael Addition vs. Vinylic Substitution

The central theme of this compound's reactivity is the competition between two primary mechanistic pathways, the outcome of which is largely dictated by the electronic properties of the nucleophile, often rationalized by Hard and Soft Acid and Base (HSAB) Theory.

Diagram 2: Competing Reaction Pathways

Caption: The choice between reaction pathways is governed by nucleophile character.

Pathway A: Michael (1,4-Conjugate) Addition

This pathway is characteristic of soft nucleophiles . These are typically species with high polarizability and diffuse charge, such as thiolates, enolates, and organocuprates.[1][3][4] According to HSAB theory, the soft β-carbon of the Michael acceptor preferentially interacts with a soft nucleophile.

The mechanism proceeds via:

-

Attack of the nucleophile at the β-carbon.

-

Formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized across the α-carbon and the carbonyl oxygen.[3][5]

-

Protonation of the enolate (typically at the α-carbon during aqueous work-up) to yield the final 1,4-adduct.

This reaction is thermodynamically driven by the conversion of a relatively weak C-C π-bond into a stronger C-C σ-bond.[4]

Pathway B: Nucleophilic Vinylic Substitution (SNV)

This pathway is favored by hard nucleophiles , which are often strong bases with high charge density, such as alkoxides and amines. While SNV reactions can be challenging on unactivated alkenes[6][9], the electron-withdrawing ester group in our substrate facilitates the reaction. The most probable mechanism is addition-elimination .[6][10][11]

The mechanism proceeds via:

-

Attack of the nucleophile at the vinylic carbon bearing the chlorine atom.

-

Formation of a transient, negatively charged tetrahedral intermediate.

-

Elimination of the chloride leaving group, which re-establishes the carbon-carbon double bond.

Practical Applications & Protocols

The theoretical dichotomy between pathways can be exploited to achieve specific synthetic outcomes.

Selective Michael Addition with a Thiolate

Thiols are archetypal soft nucleophiles and serve as an excellent example of selective 1,4-addition.

Experimental Protocol: Synthesis of Methyl 3-(benzylthio)-3-chloro-2,2-dimethylbutanoate

-

Setup: A solution of Methyl 3-chloro-2,2-dimethylbut-3-enoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Benzyl mercaptan (1.1 eq) is added, followed by the dropwise addition of triethylamine (Et₃N, 1.2 eq).

-

Causality Note: A mild, non-nucleophilic base like Et₃N is used to generate the thiolate nucleophile in situ. A strong base like NaOH could lead to competing ester hydrolysis.

-

-

Reaction: The mixture is stirred at room temperature for 4-6 hours. Progress is monitored by TLC (staining with potassium permanganate).

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude residue is purified by flash column chromatography on silica gel to yield the target Michael adduct.

Selective Vinylic Substitution with an Amine

Secondary amines, as harder nucleophiles, can be used to displace the vinyl chloride to form valuable enamine-ester derivatives.

Sources

- 1. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]

- 2. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]

- 8. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. Vinyl carbon.pptx [slideshare.net]

- 11. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Stability and Storage of Methyl 3-chloro-2,2-dimethylbut-3-enoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Reactivity of a Unique Chiral Building Block

Methyl 3-chloro-2,2-dimethylbut-3-enoate is a halogenated unsaturated ester of significant interest in synthetic organic chemistry. Its unique combination of a vinyl chloride moiety, a sterically hindered ester, and a quaternary carbon center makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel agrochemicals and pharmaceuticals. However, the very features that impart its synthetic utility also contribute to its potential instability. This guide provides a comprehensive overview of the factors influencing the stability of Methyl 3-chloro-2,2-dimethylbut-3-enoate and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

The presence of an ester, a double bond, and a halogen on adjacent carbons creates a molecule susceptible to several degradation pathways. Understanding these potential reactions is paramount to preserving the compound's purity and reactivity. This document will delve into the mechanistic underpinnings of its stability and provide actionable protocols for its long-term storage.

Chemical Structure and Physicochemical Properties (Inferred)

Due to the limited availability of specific experimental data for Methyl 3-chloro-2,2-dimethylbut-3-enoate, the following properties are inferred from structurally similar compounds such as methyl 2-chloro-2-methylpropanoate and other chlorinated esters.[1][2][3][4][5]

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₁ClO₂ | Calculated from structure |

| Molecular Weight | 162.61 g/mol | Calculated from structure |

| Appearance | Colorless to pale yellow liquid | Typical for similar small organic esters |

| Boiling Point | Estimated 160-180 °C at 760 mmHg | Based on structurally related compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Characteristic of small, non-polar to moderately polar organic esters. |

| Stability | Sensitive to moisture, strong acids, strong bases, and high temperatures. | Based on the presence of ester and vinyl chloride functional groups. |

Core Stability Concerns and Degradation Pathways

The stability of Methyl 3-chloro-2,2-dimethylbut-3-enoate is primarily dictated by the interplay of its three key functional groups: the methyl ester, the vinyl chloride, and the gem-dimethyl substitution. These groups create a landscape of potential degradation pathways that must be carefully managed.

Hydrolysis: The Primary Degradation Route

The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of acidic impurities or environmental moisture, the carbonyl oxygen of the ester can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Basic conditions, such as exposure to strong bases, will lead to a more rapid and irreversible hydrolysis. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt and methanol.

Given that atmospheric moisture is ubiquitous, hydrolysis represents a significant long-term stability concern.

Polymerization: A Risk for Unsaturated Compounds

The presence of a carbon-carbon double bond introduces the potential for polymerization, particularly under conditions of heat, light, or in the presence of radical initiators. While the steric hindrance provided by the gem-dimethyl group and the chlorine atom may somewhat inhibit polymerization compared to simpler vinyl chlorides, it remains a plausible degradation pathway, especially during prolonged storage at elevated temperatures.

Dehydrochlorination: Elimination under Basic Conditions

Strong bases can promote the elimination of hydrogen chloride (HCl) from the molecule, leading to the formation of an alkyne or other rearranged products. This is a common reaction for alkyl halides and can be a significant degradation pathway if the compound is exposed to basic substances.

Oxidation and Photodegradation

The double bond in unsaturated esters is susceptible to oxidation, which can be initiated by heat, light, and the presence of metal ions.[6] Exposure to UV radiation can also provide the energy to initiate degradation reactions, including oxidation and isomerization of the double bond.[6]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for Methyl 3-chloro-2,2-dimethylbut-3-enoate.

Caption: Potential degradation pathways for Methyl 3-chloro-2,2-dimethylbut-3-enoate.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term stability of Methyl 3-chloro-2,2-dimethylbut-3-enoate, the following storage and handling procedures are recommended. These are based on best practices for handling reactive halogenated organic compounds and unsaturated esters.[7][8]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Lower temperatures slow down the rates of all potential degradation reactions, including hydrolysis and polymerization. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, minimizing the risk of oxidation and hydrolysis. |

| Container | Amber Glass or Fluorinated HDPE Bottle with a Secure, Lined Cap | Amber glass protects the compound from light, which can initiate polymerization. A tightly sealed container prevents the ingress of moisture. |

| Incompatible Materials | Store away from strong acids, strong bases, oxidizing agents, and reducing agents. | Prevents catalytic degradation and potentially hazardous reactions. |

Handling Procedures

-

Work in a Well-Ventilated Area: Always handle Methyl 3-chloro-2,2-dimethylbut-3-enoate in a chemical fume hood to avoid inhalation of vapors.[9][10]

-

Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[9][10]

-

Avoid Ignition Sources: Although not highly flammable, it is good practice to keep the compound away from open flames, sparks, and hot surfaces.[9]

-

Minimize Exposure to Air and Moisture: When not in use, ensure the container is tightly sealed. For transfers, consider using techniques that minimize atmospheric exposure, such as using a syringe through a septum.

-

Grounding: For larger quantities, take precautionary measures against static discharges by grounding containers and equipment.[9]

Experimental Protocol: Stability Assessment via Forced Degradation

To experimentally validate the stability of Methyl 3-chloro-2,2-dimethylbut-3-enoate, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop stability-indicating analytical methods.

Objective: To identify the degradation products of Methyl 3-chloro-2,2-dimethylbut-3-enoate under various stress conditions.

Materials:

-

Methyl 3-chloro-2,2-dimethylbut-3-enoate

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

HPLC system with a UV detector

-

pH meter

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 3-chloro-2,2-dimethylbut-3-enoate in acetonitrile at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60 °C for 24 hours.

-

Neutralize the solution with 0.1 M NaOH.

-

Dilute to a final volume of 10 mL with acetonitrile/water (50:50).

-

-

Basic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture at 60 °C for 24 hours.

-

Neutralize the solution with 0.1 M HCl.

-

Dilute to a final volume of 10 mL with acetonitrile/water (50:50).

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the mixture at room temperature for 24 hours, protected from light.

-

Dilute to a final volume of 10 mL with acetonitrile/water (50:50).

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at 80 °C for 48 hours.

-

Dissolve the stressed sample in acetonitrile to a concentration of 0.1 mg/mL.

-

-

Photodegradation:

-

Expose a solution of the compound (0.1 mg/mL in acetonitrile) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt-hours/m².

-

-

Analysis:

-

Analyze all samples by HPLC, comparing them to an unstressed control sample.

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Workflow for Stability Testing

The following diagram outlines the workflow for the forced degradation study.

Caption: Workflow for the forced degradation study of Methyl 3-chloro-2,2-dimethylbut-3-enoate.

Conclusion

Methyl 3-chloro-2,2-dimethylbut-3-enoate is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. By understanding its inherent chemical reactivity, particularly its susceptibility to hydrolysis, polymerization, and dehydrochlorination, researchers can implement appropriate storage and handling procedures to preserve its integrity. Storing the compound under refrigerated, inert conditions and handling it with care to avoid exposure to moisture, incompatible chemicals, and light are crucial for its long-term stability. The provided protocols and experimental guidelines offer a robust framework for ensuring the quality of this important chemical building block in research and development settings.

References

-

Mechanism and kinetic study on the degradation of unsaturated esters initiated by OH radical. (2025). ResearchGate. [Link]

-

methyl 2-chloro-2-methylpropanoate | 22421-97-2-Molbase. (n.d.). Molbase. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. [Link]

-

Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC). (n.d.). Cole-Parmer. [Link]

-

SAFETY DATA SHEET - 3-Chloro-2-methylpropene. (2009). Fisher Scientific. [Link]

-

methyl 2-chloro-2-methylpropanoate | CAS#:22421-97-2. (n.d.). Chemsrc. [Link]

-

Methyl 2-chloro-2-methylpropanoate | C5H9ClO2 | CID 211144. (n.d.). PubChem. [Link]

- Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. (n.d.).

Sources

- 1. methyl 2-chloro-2-methylpropanoate|22421-97-2 - MOLBASE Encyclopedia [m.molbase.com]

- 2. methyl 2-chloro-2-methylpropanoate | 22421-97-2 [sigmaaldrich.com]

- 3. methyl 2-chloro-2-methylpropanoate | CAS#:22421-97-2 | Chemsrc [chemsrc.com]

- 4. Methyl 2-chloro-2-methylpropanoate | C5H9ClO2 | CID 211144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 22421-97-2|Methyl 2-chloro-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 8. unitedchemical.net [unitedchemical.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of Methyl 3-chloro-2,2-dimethylbut-3-enoate: A Comprehensive Technical Guide

Introduction

Methyl 3-chloro-2,2-dimethylbut-3-enoate is a halogenated unsaturated ester of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecules. Its unique structural features, including a quaternary carbon center, a vinyl chloride moiety, and an ester functional group, give rise to a distinct spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind the predicted spectral features is discussed in detail, offering valuable insights for researchers, scientists, and drug development professionals engaged in the characterization of novel organic compounds.

Molecular Structure

The structural formula of Methyl 3-chloro-2,2-dimethylbut-3-enoate is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of Methyl 3-chloro-2,2-dimethylbut-3-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for Methyl 3-chloro-2,2-dimethylbut-3-enoate are presented below, based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 3-chloro-2,2-dimethylbut-3-enoate is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 3-chloro-2,2-dimethylbut-3-enoate (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~5.5 - 6.0 | Doublet of Doublets (dd) | 2H | =CH₂ | The two vinyl protons are diastereotopic and will appear as a pair of doublets due to geminal and vicinal coupling. Their chemical shift is downfield due to the deshielding effect of the double bond and the adjacent chlorine atom.[1][2] |

| ~3.7 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a singlet.[3][4] |

| ~1.4 | Singlet | 6H | -C(CH₃)₂ | The six protons of the two methyl groups attached to the quaternary carbon are equivalent and will appear as a single sharp singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-chloro-2,2-dimethylbut-3-enoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 3-chloro-2,2-dimethylbut-3-enoate (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170 | C=O (Ester carbonyl) | The carbonyl carbon of an α,β-unsaturated ester is typically found in this region.[5][6] |

| ~135 | =C -Cl | The sp² carbon atom bonded to the chlorine atom is deshielded by the electronegative halogen.[7][8] |

| ~125 | =CH₂ | The terminal sp² carbon of the vinyl group. |

| ~52 | -OCH₃ | The carbon of the methyl ester group.[9] |

| ~45 | -C (CH₃)₂ | The quaternary sp³ carbon atom. Quaternary carbons generally show weaker signals.[5][10] |

| ~25 | -C(CH₃)₂ | The two equivalent methyl carbons attached to the quaternary center. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 512-1024 (or more, due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted Key IR Absorption Bands for Methyl 3-chloro-2,2-dimethylbut-3-enoate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1720 | Strong | C=O stretch (Ester) | The carbonyl group of an α,β-unsaturated ester absorbs at a slightly lower frequency than a saturated ester due to conjugation.[11][12] |

| ~1630 | Medium | C=C stretch (Alkene) | The carbon-carbon double bond stretch of the vinyl group. |

| ~1250 & ~1100 | Strong | C-O stretch (Ester) | Esters typically show two strong C-O stretching bands.[13][14] |

| ~890 | Medium-Strong | =C-H bend (out-of-plane) | Characteristic of a terminal alkene. |

| ~700-800 | Medium | C-Cl stretch | The stretching vibration of the carbon-chlorine bond in a vinyl chloride.[15][16][17] |

| ~2950-3000 | Medium | C-H stretch (sp³) | Stretching vibrations of the methyl groups. |

| ~3100 | Medium | C-H stretch (sp²) | Stretching vibrations of the vinyl protons. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As Methyl 3-chloro-2,2-dimethylbut-3-enoate is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 162 and 164 with an approximate ratio of 3:1, corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl).

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃): A significant fragment at m/z = 131/133 would result from the cleavage of the ester's C-O single bond.[18][19]

-

Loss of the methyl group (-CH₃): A fragment at m/z = 147/149 could be observed due to the loss of one of the gem-dimethyl groups.

-

Loss of chlorine radical (-Cl): A fragment at m/z = 127 would result from the cleavage of the C-Cl bond.[20]

-

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on the alkyl side of the ester, other complex rearrangements may occur.

-

Caption: Predicted major fragmentation pathways for Methyl 3-chloro-2,2-dimethylbut-3-enoate in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) via a direct insertion probe or a gas chromatograph (GC-MS).

-